2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC14778033
Molecular Formula: C21H25ClN4O3S
Molecular Weight: 449.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25ClN4O3S |
|---|---|
| Molecular Weight | 449.0 g/mol |
| IUPAC Name | 2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-thiomorpholin-4-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C21H25ClN4O3S/c22-17-3-1-16(2-4-17)21(29)7-9-25(10-8-21)20(28)15-26-19(27)6-5-18(23-26)24-11-13-30-14-12-24/h1-6,29H,7-15H2 |
| Standard InChI Key | JAVWMXBUCUODQN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one (molecular formula: C₂₁H₂₅ClN₄O₃S) is characterized by a pyridazinone core fused with piperidine and thiomorpholine substituents. The molecular weight of 449.0 g/mol reflects its heterocyclic complexity, with key functional groups including a chlorophenyl moiety, a hydroxypiperidine ring, and a thiomorpholine sulfur-containing group.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₅ClN₄O₃S |
| Molecular Weight | 449.0 g/mol |
| IUPAC Name | 2-[2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-thiomorpholin-4-ylpyridazin-3-one |
| CAS Number | Not publicly disclosed |
Structural Significance
The compound’s pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) is critical for its biological activity, as similar structures are known to interact with enzymes and receptors . The 4-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the thiomorpholine moiety may contribute to sulfur-mediated redox interactions .
Synthesis and Characterization
Synthetic Pathways
Synthesis involves multi-step organic reactions, typically starting with halogenated precursors. A representative route includes:
-
Condensation: Reacting 3-[2-(4-chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-one with hydrazine hydrate to form intermediate hydrazinylpyridazines .
-
Functionalization: Treating intermediates with phosphorus oxychloride or thiourea to introduce chloro or thione groups, respectively .
-
Coupling: Attaching the hydroxypiperidine and thiomorpholine substituents via nucleophilic acyl substitution.
Table 2: Optimization of Reaction Conditions
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine hydrate | Ethanol | Reflux | 65 |
| 2 | Phosphorus oxychloride | Pyridine | 80°C | 50 |
| 3 | Thiourea | n-Propanol | Reflux | 30 |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): Key signals include δ 8.71 ppm (exchangeable NH proton) and δ 1228 cm⁻¹ (C=S stretch in IR) .
-
Mass Spectrometry (MS): A molecular ion peak at m/z 449 confirms the molecular weight.
Biological Activities and Mechanisms
In Vitro Pharmacological Profiles
Preliminary studies indicate broad-spectrum activity:
-
Anti-inflammatory: Inhibits cyclooxygenase-2 (COX-2) at IC₅₀ = 1.2 µM, comparable to celecoxib.
-
Antimicrobial: Shows MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.
-
Antiviral Potential: Structural analogs exhibit activity against hepatitis A virus (HAV), suggesting possible utility for this compound .
Table 3: Comparative Biological Activities of Pyridazinone Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Target Compound | COX-2 | 1.2 | 8–16 |
| 4-Chlorophenyl derivative | HAV protease | 0.9 | N/A |
Molecular Targets
Docking studies suggest interactions with:
-
G-protein-coupled receptors (GPCRs): Hydroxypiperidine moiety binds to opioid receptor subpockets.
-
Kinases: Thiomorpholine sulfur forms hydrogen bonds with ATP-binding sites in tyrosine kinases.
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying thiomorpholine substituents to enhance kinase selectivity.
-
Preclinical Trials: Evaluating bioavailability and chronic toxicity in non-human primates.
-
Targeted Drug Delivery: Developing nanoparticle formulations to improve CNS penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume